molecular formula C19H18F2N4O3 B2555673 N-(3,5-difluorobenzyl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 1396861-62-3

N-(3,5-difluorobenzyl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2555673
CAS RN: 1396861-62-3
M. Wt: 388.375
InChI Key: UNNVUHKWBUIBQP-UHFFFAOYSA-N
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Description

N-(3,5-difluorobenzyl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C19H18F2N4O3 and its molecular weight is 388.375. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

1,2,3-Triazole derivatives have been evaluated for their antimicrobial activities, with some compounds showing moderate to good activities against tested Gram-positive, Gram-negative bacterial strains, as well as fungal strains (Jadhav et al., 2017). This suggests that N-(3,5-difluorobenzyl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide might also have potential antimicrobial properties worth investigating.

Antiepileptic Drug Synthesis

A solventless, metal-free synthesis approach for antiepileptic drugs, including rufinamide—a similar triazole derivative—highlights the importance of such compounds in pharmaceutical applications. The methodology focuses on green chemistry principles and might be applicable to the synthesis of this compound for research or therapeutic uses (Bonacorso et al., 2015).

Anticancer Evaluation

Some triazole derivatives have been synthesized and screened for their anticancer activity against a panel of cancer cell lines. Compounds with certain structural features demonstrated effective inhibition of cancer cell proliferation, suggesting that similar structures, including this compound, could also be explored for anticancer properties (Bekircan et al., 2008).

Molecular and Electronic Analysis

The structural, electronic, and nonlinear optical properties of heterocyclic compounds have been investigated through DFT calculations, providing insights into the molecular characteristics that influence their biological activities. Such studies can guide the design and synthesis of new compounds with enhanced properties, including this compound (Beytur & Avinca, 2021).

properties

IUPAC Name

N-[(3,5-difluorophenyl)methyl]-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F2N4O3/c1-28-18-5-3-2-4-15(18)17(26)11-25-10-16(23-24-25)19(27)22-9-12-6-13(20)8-14(21)7-12/h2-8,10,17,26H,9,11H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNNVUHKWBUIBQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(CN2C=C(N=N2)C(=O)NCC3=CC(=CC(=C3)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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